N-[(4-acetylphenyl)carbamothioyl]-2-chlorobenzamide
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Overview
Description
N-[(4-acetylphenyl)carbamothioyl]-2-chlorobenzamide is a compound that belongs to the class of acyl thiourea derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure consists of a benzamide core with a 2-chloro substituent and a thiourea linkage to a 4-acetylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-acetylphenyl)carbamothioyl]-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in dry acetone to form 2-chlorobenzoyl isothiocyanate in situ. This intermediate then reacts with 4-aminoacetophenone to yield the desired product . The reaction conditions usually require inert atmosphere and refluxing to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-acetylphenyl)carbamothioyl]-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The acetyl and thiourea groups can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield substituted benzamides, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and material science.
Medicine: The compound’s biological activity suggests potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, its inhibition of acetylcholinesterase and butyrylcholinesterase is attributed to its ability to bind to the active site of these enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s thiourea moiety plays a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-acetylphenyl)carbamothioyl]-2,4-dichlorobenzamide
- N-[(4-acetylphenyl)carbamothioyl]pivalamide
Uniqueness
N-[(4-acetylphenyl)carbamothioyl]-2-chlorobenzamide is unique due to its specific substitution pattern and the presence of both acetyl and thiourea groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the 2-chloro substituent can influence the compound’s electronic properties and its interaction with biological targets .
Properties
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10(20)11-6-8-12(9-7-11)18-16(22)19-15(21)13-4-2-3-5-14(13)17/h2-9H,1H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVGGGIFKWEHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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